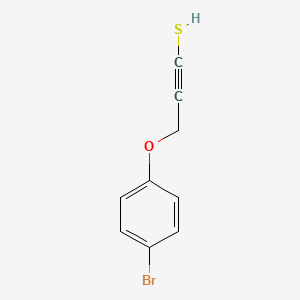

3-(4-Bromophenoxy)prop-1-yne-1-thiol

Description

Properties

CAS No. |

62523-85-7 |

|---|---|

Molecular Formula |

C9H7BrOS |

Molecular Weight |

243.12 g/mol |

IUPAC Name |

3-(4-bromophenoxy)prop-1-yne-1-thiol |

InChI |

InChI=1S/C9H7BrOS/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,12H,6H2 |

InChI Key |

FBTUXZFTQGXAOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC#CS)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Bromophenoxy)prop-1-yne-1-thiol with structurally related bromophenyl derivatives, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Research Findings

- Synthetic Utility: 3-(4-Bromophenoxy)prop-1-yne-1-thiol has been employed in polymer cross-linking and bioconjugation, leveraging its dual functional groups for stepwise modifications .

- Biological Relevance : Imidazole-thiol derivatives (e.g., ) show antimicrobial activity, suggesting that bromophenyl-thiol compounds could be optimized for pharmaceutical use, though the alkyne may introduce cytotoxicity risks.

- Crystallography : Bromophenyl-containing compounds (e.g., pyrazoles in ) are often studied via SHELX programs for structural elucidation, but the target compound’s crystallographic data remain unreported .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Bromophenoxy)prop-1-yne-1-thiol, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via S-alkylation of a thiol precursor with a brominated propargyl ether under alkaline conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of reactants. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane . Optimization studies should employ Design of Experiments (DoE) to evaluate interactions between variables.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the presence of the bromophenoxy group (aromatic protons at ~7.5 ppm) and the terminal alkyne (sharp singlet at ~2.5 ppm). IR spectroscopy can validate the thiol (-SH) stretch (~2550 cm) and alkyne (C≡C) stretch (~2100 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via SHELXTL suite) resolves molecular geometry and confirms stereoelectronic effects. Hydrogen-bonding patterns can be analyzed using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural determination of this compound?

- Methodological Answer : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin laws. For positional disorder, apply PART instructions and isotropic displacement parameter constraints. High-resolution data (≤1.0 Å) improves refinement accuracy. Graph-set analysis (via Mercury software) identifies hydrogen-bonding motifs (e.g., rings) that stabilize the lattice .

Q. What computational strategies predict the reactivity and stability of 3-(4-Bromophenoxy)prop-1-yne-1-thiol in complex reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess conformational stability. PubChem’s QSAR models estimate physicochemical properties (logP, polar surface area) for bioavailability screening .

Q. How can contradictory data regarding the compound’s reactivity with electrophiles be resolved?

- Methodological Answer : Discrepancies may arise from competing pathways (e.g., alkyne vs. thiol reactivity). Use kinetic studies (stopped-flow UV-Vis) to track intermediate formation. Isotopic labeling (-alkyne or -thiol) paired with HRMS identifies dominant reaction mechanisms. Compare results with structurally analogous compounds (e.g., 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride) to isolate substituent effects .

Q. What strategies enable the study of hydrogen-bonding networks in supramolecular assemblies involving this compound?

- Methodological Answer : Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., pyridine derivatives). Analyze crystal packing via PLATON’s ADDSYM to detect symmetry operations. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., Br···H contacts). Compare graph-set descriptors (e.g., chains vs. rings) across polymorphs to infer stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.